molecular formula C3H6F3NO B046281 2-Amino-3,3,3-trifluoropropan-1-ol CAS No. 162684-85-7

2-Amino-3,3,3-trifluoropropan-1-ol

Cat. No. B046281
M. Wt: 129.08 g/mol
InChI Key: SGTSVIYDHWMNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated compounds involves various strategies, including reactions of halogenoaminophosphines with dilithiumperfluoropinacolate and aminosilanes, showcasing the diversity in synthetic approaches to obtain fluorinated amino compounds (Storzer, Schomburg, & Röschenthaler, 1981). Another noteworthy method described involves the base-mediated [3 + 2] cycloaddition of N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene to synthesize 3-trifluoromethylpyrroles, highlighting the versatility of amino acids in fluorinated syntheses (Zeng, Li, Wang, & Zhou, 2023).

Molecular Structure Analysis

The molecular and crystal structure analyses of fluorinated compounds reveal the influence of fluorine atoms on the molecular geometry and intermolecular interactions. For instance, the X-ray structure analysis of certain phosphoranes shows an almost ideal trigonal bipyramid geometry with very short bond distances, indicating the strong impact of fluorine on molecular stability and structure (Storzer, Schomburg, & Röschenthaler, 1981).

Chemical Reactions and Properties

Fluorinated amino compounds participate in various chemical reactions, such as palladium-catalyzed cross-coupling with alkylzinc reagents, demonstrating their utility in creating complex fluorinated molecules for further application in medicinal chemistry and life sciences (Lou, Wang, Zhao, He, Li, He, & Zhang, 2019).

Physical Properties Analysis

Fluorinated amino alcohols exhibit unique physical properties, such as high stability and distinct intermolecular hydrogen bonding patterns, as demonstrated in the synthesis and crystal structure analysis of related compounds. These properties make them valuable in the synthesis of organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).

Chemical Properties Analysis

The chemical properties of 2-Amino-3,3,3-trifluoropropan-1-ol and related compounds, such as reactivity and selectivity in chemical reactions, are crucial for their application in synthesis. The regioselective synthesis of 3-trifluoromethylpyrroles and the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles exemplify the strategic utilization of fluorinated compounds' chemical properties in synthesizing complex molecules (Zeng, Li, Wang, & Zhou, 2023), (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).

Scientific Research Applications

  • Cyclopentadienols Synthesis : The reaction of 1-Amino-2,3-diphenylcyclopropenium ions with 1,3-diketones produces 2,4-cyclopentadien-1-ols, highlighting the role of related compounds in organic synthesis (H. Yoshida et al., 1988).

  • Cholesterol Ester Transfer Protein Inhibitor : An efficient synthesis method for (R)-3-amino-1,1,1-trifluoropropan-2-ol has been developed, which is useful for large-scale production of a cholesterol ester transfer protein inhibitor (Lulin Wei et al., 2008).

  • Chiral Solute-Solvent Systems : N-dodecanoyl-L-valine amides and N-trifluoroacetyl esters of 2-aminoalkan-1-ols can selectively resolve chiral solute-solvent systems, demonstrating their application in stereochemistry (B. Feibush et al., 1979).

  • Sensing Enantiomers : A ternary complex involving related compounds can detect enantiomers and assign absolute configuration in diverse molecules (A. Lakshmipriya et al., 2017).

  • Phosphate Mimic in Biological Systems : The X-ray crystal structure of 2-amino-1,1-difluoroethylphosphonic acid, a structurally related compound, reveals its potential use as a phosphate mimic (R. Chambers et al., 1990).

  • Incorporation into Pyrimidinones and Cyclic Tetrapeptides : The stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives, including structurally related compounds, provides reliable structural data for their incorporation into various peptides and pyrimidinones (T. Yoshinari et al., 2011).

Safety And Hazards

The compound “(2R)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride” has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-3,3,3-trifluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTSVIYDHWMNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3,3-trifluoropropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3,3-trifluoropropan-1-ol
Reactant of Route 2
2-Amino-3,3,3-trifluoropropan-1-ol
Reactant of Route 3
2-Amino-3,3,3-trifluoropropan-1-ol
Reactant of Route 4
2-Amino-3,3,3-trifluoropropan-1-ol
Reactant of Route 5
Reactant of Route 5
2-Amino-3,3,3-trifluoropropan-1-ol
Reactant of Route 6
Reactant of Route 6
2-Amino-3,3,3-trifluoropropan-1-ol

Citations

For This Compound
3
Citations
A Arnone, P Bravo, L Bruché, M Crucianelli, L Vichi… - Tetrahedron letters, 1995 - Elsevier
Trifluoroacetic anhydride promoted Pummerer rearrangement of γ-trifluoro-β-amino sulfoxides 1 follows an unusual pathway, in which a migration of the p-tolylthio group to the nitrogen …
Number of citations: 32 www.sciencedirect.com
D Jiang - 2010 - theses.ncl.ac.uk
Coenzyme-B12 dependent glutamate mutase is a radical enzyme, which catalyses the isomerisation of (S)-glutamate to (2S,3S)-3-methylaspartate via enzyme-bound radical …
Number of citations: 3 theses.ncl.ac.uk
EJ Hanan, MG Braun, RA Heald… - Journal of Medicinal …, 2022 - ACS Publications
Small molecule inhibitors that target the phosphatidylinositol 3-kinase (PI3K) signaling pathway have received significant interest for the treatment of cancers. The class I isoform PI3Kα …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.